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Compound of Interest

Compound Name: 5-Bromo-N-ethylpicolinamide

Cat. No.: B1592609 Get Quote

An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide (CAS: 845305-88-6): A Key

Intermediate in Medicinal Chemistry

Abstract
5-Bromo-N-ethylpicolinamide, identified by CAS number 845305-88-6, is a halogenated

pyridine derivative that serves as a crucial building block in contemporary chemical research

and drug discovery. While not an end-product therapeutic itself, its structural features—a

picolinamide core, a reactive bromine atom, and an N-ethyl group—make it a versatile

intermediate for synthesizing complex molecules with significant pharmacological potential. The

picolinamide scaffold is a well-established pharmacophore found in a range of biologically

active agents, including kinase inhibitors and antimicrobials. The bromine atom at the 5-

position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation

via cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide

offers a comprehensive technical overview of 5-Bromo-N-ethylpicolinamide, detailing its

physicochemical properties, a robust synthetic methodology, anticipated analytical

characterization, and its demonstrated applications as a precursor in the development of

advanced diagnostic and therapeutic agents.

Chemical Identity and Physicochemical Properties
5-Bromo-N-ethylpicolinamide is a solid organic compound at room temperature.[1] Its

structure is defined by a pyridine ring substituted at the 2-position with an N-ethylcarboxamide

group and at the 5-position with a bromine atom.[2] This combination of a heteroaromatic ring,
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an amide linker, and a halogen functional group imparts a specific set of properties that are

highly valuable for synthetic manipulation.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 845305-88-6 [1][3]

IUPAC Name
5-bromo-N-ethylpyridine-2-

carboxamide
[1]

Molecular Formula C₈H₉BrN₂O [1][4]

Molecular Weight 229.07 g/mol [4][5]

Canonical SMILES CCNC(=O)C1=CC=C(Br)C=N1 [1]

InChI Key
RVMCYHHRHDNMIM-

UHFFFAOYSA-N
[1]

Synonyms
5-Bromo-pyridine-2-carboxylic

acid ethylamide
[2]

Table 2: Computed Physicochemical Properties (Note: These values are computationally

derived based on related structures and serve as estimations.)

Property Value Source (Analog)

XLogP3 1.6 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
3 [6]

Rotatable Bond Count 2 [6]

Topological Polar Surface Area 39.2 Å² [6]

The Picolinamide Scaffold in Drug Discovery
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The picolinamide moiety is a privileged scaffold in medicinal chemistry. Its ability to engage in

hydrogen bonding and its rigid, planar structure allow it to serve as an effective recognition

element for various biological targets. The nitrogen atom in the pyridine ring can act as a

hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, while the

amide group provides both hydrogen bond donor and acceptor capabilities.

Researchers have successfully developed picolinamide derivatives as potent inhibitors of

critical enzymes in disease pathways. For example, novel picolinamides have been

synthesized and shown to act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

kinase inhibitors for anticancer applications and as potential antitumor agents by inhibiting

Aurora-B kinase.[7][8] Furthermore, the scaffold is the basis for various antimicrobial and

antifungal agents.[9]
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The Picolinamide scaffold and its key features for drug design.

Synthesis and Purification
The most direct and logical approach to synthesizing 5-Bromo-N-ethylpicolinamide is through

a standard amide coupling reaction. This involves forming the amide bond between a

carboxylic acid (or an activated derivative) and an amine.
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Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This

reveals two readily available starting materials: 5-bromopicolinic acid and ethylamine. This is a

robust and field-proven strategy for amide synthesis.

5-Bromo-N-ethylpicolinamide
(Target Molecule)

Amide C-N
Disconnection

5-Bromopicolinic Acid
+

Ethylamine

Click to download full resolution via product page

Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol
This protocol is based on established amide coupling methodologies, similar to those used for

synthesizing related picolinamides.[10] The causality for using a coupling agent is to activate

the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by the amine. Anhydrous DMF is chosen as the solvent for its high boiling

point and its ability to dissolve a wide range of organic and inorganic reagents.

Materials:

5-Bromopicolinic acid

Ethylamine (e.g., as a 2M solution in THF or as ethylamine hydrochloride with an additional

equivalent of base)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or a similar coupling agent (e.g., TSTU, EDC/HOBt).

DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base.

Anhydrous N,N-Dimethylformamide (DMF).

Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.
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Anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add 5-bromopicolinic acid (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous DMF.

Addition of Reagents: Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq) to

the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step

forms the activated ester in situ.

Amine Addition: Slowly add ethylamine (1.2 eq) to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be

monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is

consumed (typically 2-4 hours).

Quenching & Work-up: Once the reaction is complete, pour the mixture into water and

extract the product with ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with saturated aqueous

NaHCO₃ (to remove any remaining acid and HATU byproducts) and brine (to remove water).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to afford the pure 5-Bromo-N-
ethylpicolinamide.

Synthesis and Purification Workflow
The entire process from starting materials to the final, purified product can be visualized as a

linear workflow.
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Workflow for the synthesis and purification of the title compound.

Anticipated Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through standard

analytical techniques. Based on its structure, the following spectral data can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals

corresponding to each unique proton environment. We would expect to see three signals in

the aromatic region for the pyridine ring protons, a quartet and a triplet for the ethyl group

(CH₂ and CH₃, respectively), and a broad singlet for the amide N-H proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 8 distinct

carbon signals: five for the aromatic pyridine ring, one for the amide carbonyl carbon, and
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two for the aliphatic ethyl group.

MS (Mass Spectrometry): The mass spectrum will be crucial for confirming the molecular

weight. A key diagnostic feature will be the isotopic pattern for the molecular ion [M]⁺. Due to

the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), two peaks of nearly

equal intensity will be observed at m/z 228 and 230.

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands

for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (a strong band around 1650-

1680 cm⁻¹), and C-Br stretching in the fingerprint region.

Applications in Medicinal Chemistry and Research
The primary value of 5-Bromo-N-ethylpicolinamide lies in its utility as a versatile intermediate

for creating more elaborate molecules.

Precursor for Radiolabeled Imaging Agents
A compelling application for this structural class is in the synthesis of Positron Emission

Tomography (PET) tracers. A closely related analog, 5-bromo-N-(2-

(dimethylamino)ethyl)picolinamide, serves as the direct precursor for [¹⁸F]DMPY2, a radiotracer

for diagnosing malignant melanoma.[10] The synthesis involves a nucleophilic aromatic

substitution (SₙAr) reaction where the bromo-substituent is displaced by radioactive

[¹⁸F]fluoride. This highlights the role of the 5-bromo group as an effective leaving group for

radiofluorination.
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Conversion of a 5-bromopicolinamide precursor to a PET tracer.

Scaffold for Library Synthesis via Cross-Coupling
The bromine atom on the pyridine ring is a prime functional group for palladium-catalyzed

cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows

for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.

[11] By reacting 5-Bromo-N-ethylpicolinamide with a library of boronic acids (in a Suzuki

coupling), for instance, researchers can rapidly generate a large array of novel compounds.

This parallel synthesis approach is fundamental to modern lead discovery, allowing for the

efficient exploration of the structure-activity relationship (SAR) around the picolinamide core to

identify new drug candidates.

Safety, Handling, and Storage
As a laboratory chemical, 5-Bromo-N-ethylpicolinamide requires careful handling. While

specific toxicity data is not available, data from related bromo-aromatic compounds and general

safety principles should be strictly followed.

Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye

irritation. May cause respiratory irritation.[12][13][14]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For

long-term stability, storage under an inert atmosphere is recommended.

Conclusion
5-Bromo-N-ethylpicolinamide (CAS 845305-88-6) represents more than just a catalog

chemical; it is a strategically designed building block that leverages the proven

pharmacological relevance of the picolinamide scaffold. Its true value is realized in its potential

for synthetic diversification. The presence of a modifiable N-ethyl amide and a reactive bromine

handle makes it an ideal starting point for constructing novel compound libraries and for

synthesizing targeted molecules like PET imaging agents. For researchers and scientists in

drug development, this compound is a valuable tool for accessing new chemical space in the

quest for next-generation therapeutics and diagnostics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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